1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate

Catalog No.
S720234
CAS No.
29123-25-9
M.F
C9H13N2O8PS
M. Wt
340.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphat...

CAS Number

29123-25-9

Product Name

1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C9H13N2O8PS

Molecular Weight

340.25 g/mol

InChI

InChI=1S/C9H13N2O8PS/c12-5-1-2-11(9(21)10-5)8-7(14)6(13)4(19-8)3-18-20(15,16)17/h1-2,4,6-8,13-14H,3H2,(H,10,12,21)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1

InChI Key

OEUXFECIJDETRF-XVFCMESISA-N

SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O

Synonyms

poly-2-thiouridylic acid, polyS2U

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

RNA Modifications and their Role in Gene Regulation:

1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate, also known as ps2U, is a modified nucleobase found in transfer RNA (tRNA) and ribosomal RNA (rRNA) molecules []. These modifications play a crucial role in various cellular processes, including protein synthesis, stability, and folding []. ps2U specifically is found at specific positions within tRNA and rRNA and is believed to contribute to the proper folding and stability of these molecules, thereby influencing their function [].

ps2U as a biomarker for disease states:

Studies suggest that altered levels of ps2U modifications in tRNA and rRNA molecules might be associated with various diseases, including certain cancers and neurodegenerative disorders [, ]. Research is ongoing to investigate the potential of ps2U as a biomarker for early disease diagnosis and monitoring treatment response.

ps2U and its impact on translation fidelity:

ps2U modifications can influence the accuracy of protein synthesis by affecting the interaction between tRNA and messenger RNA (mRNA) during translation. Studies have shown that ps2U can influence the efficiency and accuracy of codon-anticodon recognition, potentially impacting the fidelity of protein translation [].

1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate is a nucleoside phosphate with the molecular formula C9H13N2O8PS and a molecular weight of 340.25 g/mol. This compound is categorized under various chemical classifications, including carbohydrates, glycosides, nucleotides, and polynucleotides. It is characterized by the presence of a ribofuranosyl sugar moiety linked to a thio-uracil base through a phosphate group at the 5' position. This structural configuration contributes to its biological significance as a component of RNA and other biomolecules essential for cellular functions .

  • tRNA Thiolation: 4S-TU might be incorporated into tRNA molecules during thiolation, a process where specific sulfur groups are introduced into tRNA. This modification can influence protein translation and gene expression [].
  • Anticancer effects: The mechanism behind 4S-TU's potential antitumor activity is not fully understood. Studies suggest it might involve inhibiting enzymes involved in cell proliferation or inducing apoptosis pathways in cancer cells [].

The chemical reactivity of 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate can be attributed to its functional groups. The phosphate group can undergo hydrolysis, which may lead to the release of inorganic phosphate and the formation of 1-(beta-D-Ribofuranosyl)-2-thio-uracil. Additionally, the thio-uracil moiety may participate in various nucleophilic reactions due to the presence of sulfur, potentially interacting with electrophiles in biological systems .

1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate exhibits significant biological activity, particularly in its role as a modified nucleoside in RNA. Its incorporation into RNA can influence RNA stability and function, potentially affecting gene expression and protein synthesis. Similar compounds have been shown to inhibit cellular proliferation and induce apoptosis in certain cancer cells, suggesting that this compound may also possess therapeutic potential in oncology .

The synthesis of 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate typically involves several steps:

  • Starting Materials: The synthesis begins with ribose derivatives and uracil.
  • Thionation: A thionation reaction replaces the oxygen at the C-2 position of uracil with sulfur.
  • Phosphorylation: The resulting thio-uracil is then phosphorylated at the 5' position using phosphoric acid or phosphate reagents.
  • Purification: The final product is purified through chromatographic techniques to achieve the desired purity level.

These methods can vary based on specific laboratory protocols and desired yields .

1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate has several applications in research and biotechnology:

  • Nucleic Acid Research: It is used as a building block for synthesizing modified RNA molecules that can enhance stability and functionality.
  • Therapeutic Development: Due to its biological activity, it may be explored for potential use in cancer therapies or antiviral treatments.
  • Biochemical Studies: This compound serves as a tool for studying RNA modifications and their effects on cellular processes .

Studies involving 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate often focus on its interactions with enzymes involved in RNA metabolism, such as polymerases and ribonucleases. These interactions can elucidate how modifications influence enzyme activity and RNA processing. Additionally, similar compounds have been shown to interact with cyclin-dependent kinases, indicating potential pathways for therapeutic intervention .

Several compounds share structural similarities with 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate, including:

Compound NameStructural FeaturesUnique Aspects
2-ThiouridineContains sulfur at C-2 positionInvolved in tRNA modifications
5-MethyluridineMethyl group at C-5 positionEnhances stability of RNA
1-(beta-D-Ribofuranosyl)-uridineLacks sulfur substitutionMore common in natural RNA
5-FluorouridineFluorine substitution at C-5Anticancer properties

These compounds differ primarily in their functional groups and biological activities, highlighting the unique role of sulfur substitution in influencing nucleic acid behavior and stability .

Molecular Formula and Mass Characteristics

1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate exhibits the molecular formula C₉H₁₃N₂O₈PS, representing a modified ribonucleoside monophosphate containing sulfur substitution [1] [2]. The compound possesses an average molecular mass of 340.243 daltons, with a monoisotopic mass of 340.013023 daltons [1]. The molecular weight has been consistently reported across multiple databases as 340.25 grams per mole [2] [3].

The elemental composition breakdown reveals nine carbon atoms, thirteen hydrogen atoms, two nitrogen atoms, eight oxygen atoms, one phosphorus atom, and one sulfur atom [1] [4] [5]. This composition differs from canonical uridine 5'-phosphate by the substitution of oxygen with sulfur at the 2-position of the pyrimidine ring, resulting in the addition of sulfur while maintaining the overall nucleotide framework [2] [4].

ParameterValueReference
Molecular FormulaC₉H₁₃N₂O₈PS [1] [2]
Average Molecular Mass340.243 Da [1]
Monoisotopic Mass340.013023 Da [1]
Number of Atoms21 [4] [5]
Defined Stereocenters4 [1]

Stereochemical Configuration

The stereochemical configuration of 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate follows the beta-D-ribofuranosyl arrangement characteristic of naturally occurring ribonucleotides [4] [5]. The compound contains four defined stereocenters, all of which adopt specific spatial orientations critical for biological recognition and function [1] [4].

The ribose sugar moiety maintains the (2R,3S,4R,5R) configuration, establishing the beta-anomeric linkage between the 2-thiouracil base and the ribofuranose ring [4] [5]. This configuration places the nucleobase in the beta-position relative to the ribose ring, consistent with natural ribonucleotide architecture [4]. The International Union of Pure and Applied Chemistry name reflects this stereochemistry as [(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate [4] [5].

The 2-thiouracil base adopts a planar configuration with the sulfur atom occupying the 2-position of the pyrimidine ring [6]. Research indicates that 2-thiopyrimidine nucleosides and nucleotides predominantly favor the C3'-endo conformation of the ribose ring due to steric interactions between the bulky 2-thiocarbonyl group and the 2'-hydroxyl group [6]. This conformational preference significantly influences the compound's structural properties and binding characteristics [6].

Structural Comparison with Canonical Uridine 5'-Phosphate

The structural architecture of 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate closely parallels that of canonical uridine 5'-phosphate, with the critical distinction being the sulfur substitution at the 2-position of the pyrimidine base [7] [8]. Canonical uridine 5'-phosphate possesses the molecular formula C₉H₁₃N₂O₉P with a molecular weight of 324.18 grams per mole, differing by the replacement of oxygen with sulfur [8] [9].

Structural FeatureUridine 5'-Phosphate1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate
Molecular FormulaC₉H₁₃N₂O₉PC₉H₁₃N₂O₈PS
Molecular Weight324.18 g/mol340.25 g/mol
Base ComponentUracil2-Thiouracil
Position 2 SubstituentOxygenSulfur
Sugar Conformation PreferenceC2'-endo/C3'-endoC3'-endo dominant

The phosphate group attachment and ribose sugar configuration remain identical between the two compounds [7] [9]. Both molecules maintain the same stereochemical arrangement at the ribofuranose ring, preserving the (2R,3S,4R,5R) configuration that defines beta-D-ribofuranosyl nucleotides [9] [10]. The 5'-phosphate linkage occurs through identical phosphoester bond formation between the 5'-carbon of ribose and the phosphoric acid moiety [7] [10].

The primary structural divergence lies in the pyrimidine base, where the 2-thiouracil component introduces a larger sulfur atom in place of the oxygen at position 2 [6] [11]. This substitution increases the van der Waals radius and alters the electronic properties of the base, while maintaining the overall hydrogen bonding pattern characteristic of pyrimidine bases [6] [11]. The sulfur substitution also influences the preferred sugar conformation, with 2-thiouridine derivatives showing enhanced stability in the C3'-endo form compared to canonical uridine [6].

Spectroscopic Properties

The spectroscopic characteristics of 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate reflect both its nucleotide framework and the unique 2-thiouracil modification [11] [12]. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that differentiate this compound from canonical uridine 5'-phosphate [11] [12].

In ¹H nuclear magnetic resonance spectroscopy, the 2-thiouracil base exhibits characteristic resonances that distinguish it from unmodified uracil [11] [12]. The H-6 proton of the 2-thiouracil base appears as a doublet, while the H-5 proton shows coupling patterns typical of pyrimidine bases [11]. The ribose protons maintain chemical shifts consistent with beta-D-ribofuranosyl nucleotides, with the H-1' proton appearing as a doublet due to coupling with H-2' [12].

¹³C nuclear magnetic resonance spectroscopy provides definitive identification of the 2-thionation, with the C-2 carbon showing a characteristic downfield shift to approximately 177.66 parts per million compared to 150.66 parts per million in canonical uridine [13]. This significant shift confirms the presence of the thiocarbonyl group and serves as a diagnostic marker for 2-thiouridine derivatives [13].

Ultraviolet absorption spectroscopy reveals altered absorption characteristics compared to canonical uridine nucleotides [11] [10]. The 2-thiouracil chromophore exhibits modified absorption maxima and extinction coefficients due to the electronic effects of sulfur substitution [11]. Thermal denaturation studies using ultraviolet spectroscopy demonstrate that 2-thiouridine-containing duplexes show increased thermal stability compared to unmodified controls [11].

Spectroscopic ParameterCharacteristicReference
¹³C Chemical Shift (C-2)177.66 ppm [13]
Ultraviolet AbsorptionModified compared to uridine [11]
Thermal StabilityEnhanced in duplexes [11]
Nuclear Magnetic ResonanceDistinctive patterns [11] [12]

Chemical Reactivity Profile

The chemical reactivity of 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate is governed by both its nucleotide structure and the unique properties imparted by the 2-thiouracil base [14] [15]. The phosphate group can undergo hydrolysis reactions, potentially leading to the release of inorganic phosphate and formation of the corresponding nucleoside . Additionally, the 2-thiouracil moiety exhibits distinct reactivity patterns compared to canonical uracil due to the presence of sulfur .

The sulfur atom at the 2-position of the pyrimidine ring confers enhanced nucleophilicity to the base, enabling participation in various nucleophilic reactions . This increased reactivity allows the compound to interact with electrophiles in biological systems, potentially forming covalent adducts . Research has demonstrated that 2-thiouridine derivatives can undergo oxidative desulfuration in the presence of hydrogen peroxide, converting to either uracil or 4-pyrimidinone depending on pH conditions [17].

Phosphodiester bond reactivity studies reveal that 2'-thiol-containing nucleotides exhibit significantly different hydrolysis kinetics compared to their hydroxyl counterparts [15]. The 2'-thiol derivative demonstrates remarkable stability under acidic conditions, with no observable reaction over 48 hours at pH 2.3 [15]. At physiological pH (7.4), thiol-containing ribonucleotides undergo transphosphorylation at rates approximately 27-fold slower than corresponding 2'-hydroxyl analogs [15].

The pKa value of related 2'-thiol nucleotides has been determined to be 8.3, indicating that the thiol group exists predominantly in its protonated form under physiological conditions [15]. This property influences the compound's reactivity profile and potential for participating in acid-base chemistry [15].

Reactivity ParameterCharacteristicReference
Phosphate HydrolysisPossible under appropriate conditions
Oxidative DesulfurationpH-dependent products [17]
Acid StabilityEnhanced compared to hydroxyl analogs [15]
Nucleophilic CharacterEnhanced due to sulfur

Physicochemical Stability Parameters

The physicochemical stability of 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate encompasses thermal, chemical, and conformational stability characteristics that distinguish it from canonical nucleotides [14] [15] [18]. Thermal stability studies demonstrate that 2-thiouridine-containing nucleic acid structures exhibit enhanced thermal resistance compared to unmodified analogs [11] [18].

Melting temperature analysis reveals that duplexes containing 2-thiouridine modifications show increased thermal stability, with melting temperatures elevated by several degrees compared to canonical uridine-containing duplexes [11] [18]. This enhanced thermal stability correlates with the preferred C3'-endo sugar conformation adopted by 2-thiouridine nucleotides [6] [18].

The compound exhibits pH-dependent stability characteristics [15] [17]. Under acidic conditions (pH < 2.3), the molecule demonstrates remarkable chemical stability with minimal degradation observed over extended periods [15]. At neutral to slightly basic pH ranges, the compound maintains structural integrity while allowing for controlled reactivity [15].

Computational studies using density functional theory have provided insights into the thermochemical properties of 2-thiouridine derivatives [19]. These calculations reveal formation enthalpy values and electronic properties that contribute to the overall stability profile of the compound [19].

The presence of the 2-thiocarbonyl group introduces conformational constraints that enhance the overall structural rigidity of the nucleotide [6]. This rigidity contributes to the observed thermal stability and influences the compound's interaction with complementary bases in nucleic acid structures [6] [11].

Stability ParameterCharacteristicConditionReference
Thermal StabilityEnhanced compared to canonical nucleotidesDuplex formation [11] [18]
Chemical StabilityHigh resistance to degradationAcidic pH [15]
Conformational StabilityPreference for C3'-endoSolution state [6]
pH Stability RangeOptimal at neutral to acidic conditionspH 2.3-7.4 [15]

2-thiouridine synthetase A-2-thiouridine synthesis sulfur carrier protein B-2-thiouridine synthesis protein C Enzymatic Machinery

The biosynthesis of 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate involves a sophisticated three-protein enzymatic machinery comprising 2-thiouridine synthetase A, 2-thiouridine synthesis sulfur carrier protein B, and 2-thiouridine synthesis protein C, which function in a coordinated sulfur transfer mechanism [1] [2] [3]. This enzymatic system represents a highly conserved molecular machine found predominantly in thermophilic organisms, where the 2-thiouridine modification is essential for thermal stability of transfer ribonucleic acid molecules [4] [2].

2-thiouridine synthetase A functions as the primary sulfur transferase enzyme, characterized by its requirement for an oxygen-labile [4Fe-4S] cluster coordinated by three conserved cysteine residues at positions 130, 133, and 222 [5] [6]. The enzyme exhibits a molecular weight of approximately 32.5 kilodaltons and contains a characteristic cysteine-X-X-cysteine...cysteine motif essential for iron-sulfur cluster coordination [5] [7]. Spectroscopic analysis reveals that the holoenzyme displays a distinctive absorption maximum at 410 nanometers, consistent with the presence of the [4Fe-4S]²⁺ cluster [5] [6].

2-thiouridine synthesis sulfur carrier protein B serves as a ubiquitin-like sulfur carrier protein with a molecular weight of 7.6 kilodaltons [4] [1] [3]. The protein undergoes a critical thiocarboxylation reaction at its carboxy-terminal glycine residue (Glycine65), converting the carboxylate group (-COOH) to a thiocarboxylate group (-COSH) [4] [3]. This modification is essential for sulfur delivery to the 2-thiouridine synthetase A enzyme and represents a key intermediate in the sulfur transfer pathway [1] [3].

2-thiouridine synthesis protein C functions as an E1-like activating enzyme responsible for the adenosine triphosphate-dependent activation of 2-thiouridine synthesis sulfur carrier protein B [4] [1] [3]. The enzyme contains a molecular weight of 45.2 kilodaltons and features a conserved PP-loop motif essential for adenosine triphosphate binding and hydrolysis [3]. The enzyme catalyzes the formation of an acyl-adenylate intermediate (2-thiouridine synthesis sulfur carrier protein B-carbon-oxygen-adenosine monophosphate) prior to thiocarboxylation by cysteine desulfurases [4] [3].

The enzymatic machinery demonstrates remarkable specificity for 2-thiouridine biosynthesis while also participating in the biosynthesis of other sulfur-containing cofactors including molybdenum cofactor and thiamin [4] [2]. Mass spectrometric analysis has confirmed the formation of key intermediates, including the 2-thiouridine synthesis sulfur carrier protein B-adenylate complex (mass increase of 329.2 Daltons) and the thiocarboxylated 2-thiouridine synthesis sulfur carrier protein B (mass increase of 15.9 Daltons) [3].

Adenosine Triphosphate-Dependent Activation Mechanisms

The adenosine triphosphate-dependent activation mechanisms underlying 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate biosynthesis involve a precisely coordinated series of energy-requiring reactions that ensure efficient sulfur incorporation [3] [6]. The activation process initiates with the adenosine triphosphate-dependent adenylation of 2-thiouridine synthesis sulfur carrier protein B catalyzed by 2-thiouridine synthesis protein C, requiring approximately 2.5 millimolar adenosine triphosphate concentrations for optimal activity [4] [3].

The adenylation reaction proceeds through nucleophilic attack of the carboxy-terminal glycine carboxylate of 2-thiouridine synthesis sulfur carrier protein B on the α-phosphate of adenosine triphosphate, resulting in the formation of an acyl-adenylate intermediate with concomitant release of pyrophosphate [3]. This reaction exhibits a Michaelis constant of 0.15 millimolar for adenosine triphosphate and demonstrates significant thermodynamic favorability with an energy change of -7.3 kilocalories per mole [3] [8].

Following adenylation, the thiocarboxylation step proceeds without additional adenosine triphosphate requirements, as the activated adenylate intermediate serves as the substrate for persulfide attack by cysteine desulfurases [4] [3]. This reaction demonstrates approximately 8 percent efficiency under in vitro conditions and exhibits an energy change of -12.1 kilocalories per mole [3] [6]. The relatively low efficiency suggests the requirement for additional cellular factors or optimized reaction conditions to achieve physiologically relevant turnover rates [1] [3].

The sulfur transfer step involves the iron-sulfur cluster-mediated transfer of sulfur from thiocarboxylated 2-thiouridine synthesis sulfur carrier protein B to the target transfer ribonucleic acid substrate, demonstrating approximately 85 percent conversion efficiency [6]. This step exhibits an energy change of -8.9 kilocalories per mole and appears to be independent of additional adenosine triphosphate requirements [5] [6].

Product release represents the rate-limiting step of the overall catalytic cycle, with an associated energy change of -4.2 kilocalories per mole [6] [9]. The slow release of adenosine monophosphate from the enzyme active site appears to control the overall turnover rate of the enzymatic machinery [9]. This kinetic bottleneck may serve a regulatory function, preventing excessive accumulation of the modified nucleoside and ensuring coordinated synthesis with other cellular processes [10] [9].

Sulfur Mobilization and Transfer Biochemistry

The sulfur mobilization and transfer biochemistry underlying 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate biosynthesis involves a complex network of proteins responsible for the activation, transport, and incorporation of sulfur atoms [11] [12] [13]. The initial sulfur mobilization is mediated by L-cysteine desulfurases, primarily IscS in Escherichia coli and related organisms, which catalyze the conversion of L-cysteine to L-alanine with concomitant formation of enzyme-bound persulfide intermediates [11] [14] [13].

The cysteine desulfurase reaction proceeds through the formation of a pyridoxal phosphate-dependent enzyme-substrate intermediate, followed by β-elimination to generate the persulfide group (-SSH) on a conserved cysteine residue within the active site [11] [13]. This persulfide represents the activated form of sulfur that serves as the donor for subsequent transfer reactions [11] [15]. The reaction demonstrates optimal activity at physiological temperatures and requires the presence of pyridoxal phosphate as an essential cofactor [11] [14].

Alternative sulfur mobilization pathways involve the SufS cysteine desulfurase system, which operates under oxidative stress conditions and iron limitation [11] [16]. The Suf system employs a protected sulfur transfer mechanism involving sequential transfer from SufS to SufE to the SufBCD complex, ensuring protection of sulfur intermediates under adverse cellular conditions [11] [17]. However, studies demonstrate that SufS cannot substitute for IscS in 2-thiouridine biosynthesis, indicating pathway-specific sulfur delivery mechanisms [16] [18].

The sulfur transfer process involves a carefully orchestrated relay system in which sulfur atoms are sequentially transferred from the cysteine desulfurase to intermediate carrier proteins before final incorporation into the target transfer ribonucleic acid substrate [19] [20] [21]. In Escherichia coli, this relay involves the proteins TusA, TusBCD complex, TusE, and MnmA, which collectively increase tRNA thiolation activity by approximately 200-fold compared to MnmA alone [21] [18].

Kinetic analysis of sulfur transfer reactions reveals a biphasic profile characterized by rapid initial sulfur transfer followed by slower catalytic turnover due to accumulation of polysulfurated carrier protein intermediates [11] [17]. The presence of downstream acceptor proteins enhances the second phase activity while modestly inhibiting initial sulfur transfer, suggesting a controlled flux mechanism that prevents accumulation of potentially toxic sulfur species [11] [17].

The thermodynamic parameters of sulfur transfer reactions demonstrate significant favorability, with persulfide formation exhibiting negative enthalpy changes and the overall process being driven by the favorable energetics of sulfur incorporation into the aromatic ring system of uracil [22] [23]. The sulfur incorporation process involves displacement of the carbonyl oxygen at the 2-position of uracil, resulting in the formation of the characteristic thioamide functional group [22] [23].

Iron-Sulfur Cluster Requirements for Biosynthesis

The iron-sulfur cluster requirements for 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate biosynthesis represent a critical and distinctive feature that distinguishes thermophilic 2-thiouridine biosynthetic machinery from mesophilic systems [5] [7] [6]. The 2-thiouridine synthetase A enzyme requires an oxygen-labile [4Fe-4S]²⁺ cluster for catalytic activity, coordinated by three conserved cysteine residues at positions 130, 133, and 222 [5] [6].

Cluster assembly and coordination involves the formation of a cubane-type [4Fe-4S] cluster with one iron atom exposed to the enzyme active site [5] [6]. Spectroscopic characterization reveals a distinctive absorption maximum at 410 nanometers for the intact cluster, which is lost upon cluster degradation [5] [6]. Electron paramagnetic resonance spectroscopy confirms the presence of the [4Fe-4S]²⁺ oxidation state under reducing conditions typical of the cellular environment [5] [7].

Mutagenesis studies demonstrate the essential nature of each coordinating cysteine residue, with single mutations significantly reducing iron content and enzymatic activity, while double and triple mutations completely abolish both cluster formation and catalytic function [5] [6]. The Cys130Ser mutation reduces iron content to approximately 65 percent of wild-type levels, while the Cys133Ser and Cys222Ser mutations show similar deleterious effects [5] [6].

Reconstitution experiments demonstrate that apo-2-thiouridine synthetase A can be efficiently reconstituted with iron-sulfur clusters using ferric chloride and sodium sulfide under anaerobic conditions [5] [6]. The reconstitution process achieves approximately 95 percent efficiency for [4Fe-4S] cluster formation and 78 percent efficiency for [3Fe-4S] cluster formation [5] [7]. However, only the [4Fe-4S] form demonstrates full catalytic activity, while the [3Fe-4S] form retains approximately 65 percent activity [5] [7].

Oxygen sensitivity represents a significant challenge for in vitro studies, as exposure to atmospheric oxygen rapidly degrades the iron-sulfur cluster and eliminates enzymatic activity [5] [6]. This sensitivity necessitates anaerobic handling and storage of the enzyme, explaining previous difficulties in demonstrating robust in vitro activity [5] [6]. The oxygen sensitivity also suggests that cellular systems must maintain reducing environments to preserve enzyme function [5] [6].

Evolutionary considerations indicate that iron-sulfur cluster-dependent 2-thiouridine biosynthesis is characteristic of thermophilic organisms, while mesophilic bacteria such as Escherichia coli employ iron-sulfur cluster-independent mechanisms [7] [21] [18]. This distinction may reflect the enhanced thermal stability requirements of thermophilic transfer ribonucleic acid molecules and the need for more robust sulfur incorporation machinery [7] [10].

The iron-sulfur cluster does not serve as a sulfur reservoir for the thiolation reaction, as demonstrated by turnover experiments using external sulfur sources [5] [6]. Instead, the cluster appears to facilitate the activation of the target nucleoside and the proper positioning of reactants for efficient sulfur transfer [5] [6]. This mechanism is consistent with the observation that sulfur atoms from both thiocarboxylated 2-thiouridine synthesis sulfur carrier protein B and exogenous sulfide can be incorporated into the final product [5] [6].

Regulatory Control of Biosynthetic Pathways

The regulatory control mechanisms governing 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate biosynthesis involve multiple levels of regulation that ensure coordinated synthesis with cellular sulfur availability and physiological demands [10] [24]. The biosynthetic pathway responds to environmental sulfur availability in a dose-dependent manner, with sulfur limitation leading to decreased accumulation of 2-thiouridine-modified transfer ribonucleic acid [24].

Transcriptional regulation involves the coordinate expression of biosynthetic enzymes under the control of sulfur-responsive regulatory elements [19] [24]. In Bacillus subtilis, the genes encoding YrvO (cysteine desulfurase) and MnmA (thiouridylase) are organized in an operon immediately downstream of cymR, the master regulator of cysteine metabolism [24]. The promoter driving expression of the cymR-yrvO-mnmA operon is regulated by Spx, which responds to thiol-redox homeostasis and sulfate availability [24].

Post-transcriptional control mechanisms involve the modulation of enzyme stability and activity in response to cellular sulfur status [24]. Studies demonstrate that sulfur availability in growth media selectively impacts the protein levels of YrvO and MnmA, leading to corresponding changes in 2-thiouridine accumulation [24]. This regulation appears to be specific to the 2-thiouridine biosynthetic pathway, as other transfer ribonucleic acid modifications remain largely unaffected by sulfur limitation [24].

Metabolic regulation involves the coordination of 2-thiouridine biosynthesis with other sulfur-requiring pathways including iron-sulfur cluster assembly, molybdenum cofactor biosynthesis, and thiamin production [4] [12] [13]. The shared utilization of 2-thiouridine synthesis protein C among multiple biosynthetic pathways suggests a regulatory mechanism that prioritizes sulfur allocation based on cellular needs [4] [3].

Enzyme kinetics provide an additional regulatory mechanism through the differential substrate affinities and turnover rates of biosynthetic enzymes [9]. The MnmC enzyme, responsible for final modifications of 2-thiouridine derivatives, demonstrates tighter binding to its second substrate compared to the first, ensuring complete modification and preventing accumulation of potentially deleterious intermediates [9]. This kinetic regulation helps maintain the fidelity of the modification process [9].

Stress response regulation involves the modulation of 2-thiouridine biosynthesis under various stress conditions, particularly temperature stress in thermophilic organisms [4] [25] [10]. The essentiality of 2-thiouridine modifications for growth at elevated temperatures creates a regulatory requirement for enhanced biosynthetic capacity under thermal stress [4] [25].

Codon usage coordination represents an emerging regulatory mechanism whereby 2-thiouridine modifications influence the translation of specific messenger ribonucleic acid species through their effects on transfer ribonucleic acid-messenger ribonucleic acid interactions [10] [18]. The preferential modification of transfer ribonucleic acid molecules reading specific codons creates a regulatory link between 2-thiouridine biosynthesis and protein expression patterns [10] [18].

Evolutionary Conservation of Biosynthetic Machinery

The evolutionary conservation of biosynthetic machinery for 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate reveals distinct phylogenetic patterns that reflect both functional constraints and environmental adaptations across different domains of life [7] [10] [26]. The 2-thiouridine modification machinery exhibits remarkable conservation in thermophilic organisms while showing significant divergence in mesophilic and psychrophilic species [7] [10].

Thermophilic lineages maintain the ancestral iron-sulfur cluster-dependent biosynthetic machinery exemplified by the 2-thiouridine synthetase A-2-thiouridine synthesis sulfur carrier protein B-2-thiouridine synthesis protein C system [4] [5] [7]. This machinery demonstrates 100 percent sequence identity among closely related thermophilic bacteria and exhibits conservation of the characteristic cysteine-X-X-cysteine...cysteine motif essential for [4Fe-4S] cluster coordination [5] [7].

Mesophilic bacteria have evolved alternative biosynthetic strategies that are independent of iron-sulfur clusters, exemplified by the Escherichia coli system employing MnmA as the primary thiouridylase [20] [21] [18]. The MnmA enzyme shares only 45 percent sequence identity with thermophilic 2-thiouridine synthetase A and lacks the iron-sulfur cluster coordination motifs [7] [18]. This evolutionary divergence appears to reflect the reduced thermal stability requirements of mesophilic transfer ribonucleic acid molecules [7] [18].

Archaeal systems employ a hybrid approach utilizing [3Fe-4S] cluster-dependent enzymes designated Ncs6, which share 32 percent sequence identity with thermophilic 2-thiouridine synthetase A [7] [27]. The archaeal enzymes retain the essential cysteine coordination motifs but exhibit distinct spectroscopic properties with absorption maxima at 320 nanometers rather than 410 nanometers [7] [27]. This intermediate evolutionary position suggests an adaptive strategy for high-temperature environments with distinct iron-sulfur chemistry requirements [7] [27].

Eukaryotic systems demonstrate further evolutionary divergence with cytoplasmic and mitochondrial Ncs6 homologs sharing only 28-31 percent sequence identity with thermophilic 2-thiouridine synthetase A [7] [27]. Despite this sequence divergence, eukaryotic enzymes maintain the [3Fe-4S] cluster dependence and conserved cysteine motifs, indicating functional constraints on the catalytic mechanism [7] [27]. The dual localization of 2-thiouridine biosynthetic machinery in both cytoplasm and mitochondria reflects the evolutionary origin of mitochondria from bacterial endosymbionts [7] [27].

Convergent evolution is observed in the independent development of 2-thiouridine biosynthetic pathways in different phylogenetic lineages [26] [28]. The Bacillus subtilis system represents a simplified pathway employing only YrvO and MnmA enzymes, bypassing the complex multi-protein relay systems found in Escherichia coli [19] [29]. This abbreviated pathway demonstrates 22-fold higher efficiency than the complete Escherichia coli system while maintaining full biological function [19] [29].

Functional conservation extends beyond sequence similarity to include conservation of essential catalytic mechanisms and substrate specificities [10] [30]. All 2-thiouridine biosynthetic systems employ similar two-step mechanisms involving adenylation followed by sulfur incorporation, regardless of their iron-sulfur cluster dependence [7] [6] [10]. This mechanistic conservation suggests fundamental chemical constraints on the sulfur incorporation process [10] [30].

Regulatory evolution has produced diverse strategies for controlling 2-thiouridine biosynthesis in response to environmental conditions [10] [24]. Thermophilic organisms typically employ temperature-responsive regulation, while mesophilic species utilize sulfur availability and oxidative stress responses [10] [24]. These regulatory adaptations reflect the distinct selective pressures operating in different environmental niches [10] [24].

XLogP3

-3

Sequence

N

Wikipedia

1-(beta-D-ribofuranosyl)-2-thio-uracil-5'-phosphate

Dates

Last modified: 08-15-2023
Xu et al. Prebiotic phosphorylation of 2-thiouridine provides either nucleotides or DNA building blocks via photoreduction. Nature Chemistry, doi: 10.1038/s41557-019-0225-x, published online 1 April 2019

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